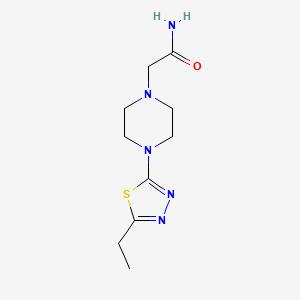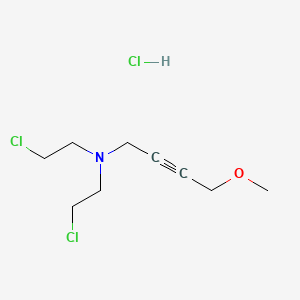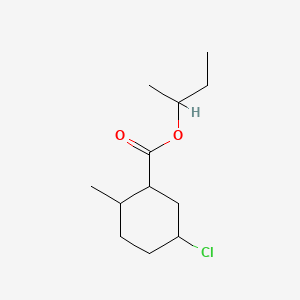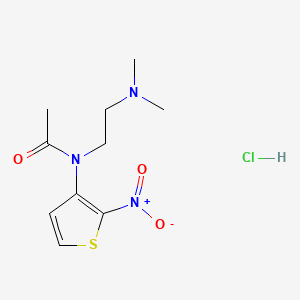
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with piperazine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Uniqueness
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is unique due to its specific structure, which combines the thiadiazole ring with a piperazine moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
141400-73-9 |
|---|---|
Fórmula molecular |
C10H17N5OS |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16) |
Clave InChI |
IQDIQUIWTZQDGC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)




![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)




